molecular formula C12H16O3 B1613294 [2-(Tetrahydropyran-4-yloxy)phenyl]methanol CAS No. 478189-93-4

[2-(Tetrahydropyran-4-yloxy)phenyl]methanol

Cat. No.: B1613294
CAS No.: 478189-93-4
M. Wt: 208.25 g/mol
InChI Key: RMRHXMQGVDIPCL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry has designated the systematic name for this compound as [2-(oxan-4-yloxy)phenyl]methanol, which reflects the current preferred nomenclature using the oxan designation for the tetrahydropyran ring system. This nomenclature follows modern IUPAC conventions where the six-membered saturated heterocycle containing one oxygen atom is termed "oxan" rather than the older "tetrahydropyran" designation. The systematic name clearly indicates the molecular architecture: a phenyl ring bearing a hydroxymethyl group at position 1, with an oxan-4-yloxy substituent at the ortho position (position 2) of the benzene ring.

The compound exhibits several accepted synonyms that reflect both historical and contemporary naming conventions. The most commonly encountered alternative names include [2-(tetrahydropyran-4-yloxy)phenyl]methanol, which maintains the traditional tetrahydropyran nomenclature, and various systematic variations such as 2-tetrahydropyran-4-yloxy phenyl methanol. Additional documented synonyms encompass 2-oxan-4-yloxy phenyl methanol, 2-oxan-4-yl oxy phenyl methanol, and the more descriptive 2-tetrahydro-2H-pyran-4-yloxy phenyl methanol. The European Community has assigned the number 890-041-8 to this compound, while various chemical databases have generated depositor-supplied synonyms including the systematic descriptor 2-2H-3,4,5,6-tetrahydropyran-4-yloxy phenyl methan-1-ol.

The diversity in nomenclature reflects the compound's registration across multiple chemical databases and regulatory systems, each employing slightly different conventions for systematic naming. This multiplicity of names necessitates careful attention to chemical identifiers when referencing this compound in scientific literature to ensure accurate identification and avoid confusion with structurally related molecules.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₂H₁₆O₃, indicating a composition of twelve carbon atoms, sixteen hydrogen atoms, and three oxygen atoms. This empirical formula represents the precise atomic composition and serves as the foundation for understanding the compound's stoichiometry and potential chemical behavior. The arrangement of these atoms creates a molecule with distinct functional regions that contribute to its overall chemical properties and reactivity patterns.

The molecular weight has been computationally determined to be 208.25 grams per mole using standardized calculation methods implemented in chemical databases. Alternative sources report slight variations in the reported molecular weight, with values of 208.257 grams per mole appearing in commercial chemical supplier databases. These minor discrepancies typically arise from differences in the precision of atomic mass values used in calculations and rounding conventions employed by different computational systems. For practical chemical applications, the molecular weight is consistently reported as approximately 208.26 grams per mole across multiple authoritative sources.

The molecular composition analysis reveals several important structural features. The three oxygen atoms are distributed as follows: one oxygen atom forms part of the tetrahydropyran ring, one oxygen atom serves as the ether linkage connecting the tetrahydropyran and phenyl moieties, and one oxygen atom constitutes the hydroxyl group of the hydroxymethyl substituent. This distribution of heteroatoms creates multiple sites for potential hydrogen bonding and influences the compound's solubility characteristics and intermolecular interactions.

Spectroscopic Identifiers: InChI Key, SMILES Notation, and CAS Registry

The Chemical Abstracts Service has assigned the registry number 478189-93-4 to this compound, providing a unique numerical identifier that facilitates unambiguous identification across chemical databases and literature. This CAS registry number serves as the primary reference for chemical supply chains, regulatory documentation, and scientific publications, ensuring consistent identification regardless of nomenclature variations or language differences.

The International Chemical Identifier key for this compound is documented as RMRHXMQGVDIPCL-UHFFFAOYSA-N, representing a standardized hash-based identifier derived from the complete molecular structure. This InChI key provides a fixed-length character string that uniquely identifies the compound's connectivity and stereochemistry, enabling rapid database searches and structural comparisons. The InChI key consists of three hyphen-separated blocks: the first fourteen characters (RMRHXMQGVDIPCL) encode the molecular skeleton and connectivity, the middle block (UHFFFAOYSA) represents stereochemical information, and the final character (N) indicates the version of the InChI algorithm used.

The complete International Chemical Identifier string is InChI=1S/C12H16O3/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11,13H,5-9H2, which provides a machine-readable representation of the complete molecular structure including connectivity, hydrogen counts, and chemical environment. This identifier enables computational analysis and database searches based on structural similarity and substructure matching.

The Simplified Molecular Input Line Entry System notation for this compound is recorded as C1COCCC1OC2=CC=CC=C2CO. This SMILES string provides a compact linear representation of the molecular structure that can be interpreted by chemical software for structure visualization, property prediction, and similarity searching. The notation begins with the tetrahydropyran ring (C1COCCC1), followed by the ether oxygen (O), the phenyl ring (C2=CC=CC=C2), and concludes with the hydroxymethyl group (CO). Additional identifiers include the MDL number MFCD09064960, which serves as an alternative database reference for chemical inventory and procurement systems.

Crystallographic Data and Conformational Analysis

Crystallographic investigations have provided detailed three-dimensional structural information for this compound through its characterization in protein-ligand complexes. The compound has been identified as a bound ligand in the crystal structure of Heat Shock Protein 90 alpha (HSP90N), specifically in the Protein Data Bank entry 7HBN, where it appears as entity B with the descriptor {2-[(oxan-4-yl)oxy]phenyl}methanol. This crystallographic documentation represents the compound in its biologically relevant conformation when bound to a protein target, providing insights into its three-dimensional geometry and potential binding modes.

The asymmetric unit of the crystallographic structure contains one molecule of the compound with a molecular weight of 208.3 daltons, confirming the theoretical molecular weight calculations. The crystal structure reveals the spatial arrangement of the functional groups and demonstrates the conformational flexibility available to the molecule. The tetrahydropyran ring adopts a chair conformation typical of six-membered saturated heterocycles, while the phenyl ring maintains its planar geometry. The ether linkage connecting these two ring systems allows for rotational freedom that enables the molecule to adopt multiple conformations depending on its chemical environment.

Computational conformational analysis has generated multiple three-dimensional conformers for this compound, with database entries documenting up to ten different conformational states. These conformers represent energy-minimized structures that illustrate the range of molecular shapes accessible through bond rotations around the ether linkage and the hydroxymethyl substituent. The conformational diversity has important implications for the compound's binding affinity to biological targets and its pharmacological properties.

The crystallographic data also provides information about intermolecular interactions, particularly hydrogen bonding patterns involving the hydroxyl group of the hydroxymethyl substituent. In the protein-bound state, the compound demonstrates specific orientation preferences that optimize favorable interactions with amino acid residues in the binding site. These structural insights contribute to understanding the molecular recognition properties and potential applications of this compound in chemical biology and medicinal chemistry research.

Properties

IUPAC Name

[2-(oxan-4-yloxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRHXMQGVDIPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629013
Record name {2-[(Oxan-4-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478189-93-4
Record name {2-[(Oxan-4-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(Tetrahydropyran-4-yloxy)phenyl]methanol
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Preparation Methods

Step 1: Synthesis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde

  • Starting Materials : 4-hydroxybenzaldehyde and tetrahydropyran (or tetrahydropyran-4-ol).
  • Reaction : The phenolic hydroxyl group of 4-hydroxybenzaldehyde is etherified with tetrahydropyran under acid-catalyzed conditions.
  • Conditions : Typically, an acid catalyst (such as p-toluenesulfonic acid) is used in an aprotic solvent like dichloromethane or toluene. The reaction is performed under reflux to facilitate ether bond formation.
  • Industrial Adaptation : Larger scale synthesis may use continuous flow reactors and automated systems to improve yield and efficiency.

Step 2: Reduction to this compound

  • Reagents : Common hydride reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Reaction : The aldehyde group in 2-(Tetrahydropyran-4-yloxy)benzaldehyde is selectively reduced to a primary alcohol.
  • Conditions : Reduction is typically carried out in anhydrous solvents like ethanol or tetrahydrofuran (THF) at low temperatures to avoid side reactions.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Catalysts Solvent Temperature Time Yield (%) Notes
1 Etherification 4-hydroxybenzaldehyde, tetrahydropyran, acid catalyst (e.g., p-TsOH) Dichloromethane or Toluene Reflux (~40-110°C) 6-12 hours 70-85 Acid catalyst promotes ether bond formation; removal of water drives reaction forward
2 Reduction of aldehyde Sodium borohydride or LiAlH4 Ethanol or THF 0-25°C 1-4 hours 80-95 NaBH4 preferred for milder conditions; LiAlH4 used for complete reduction

Alternative Synthetic Approaches

  • Multi-Component Reactions : Some literature suggests that pyran derivatives can be synthesized via multi-component reactions involving aromatic aldehydes and alcohols, which may be adapted for this compound to improve efficiency.
  • Substitution Reactions on Preformed Phenylmethanol : Another approach involves the substitution of the phenolic hydroxyl group on phenylmethanol derivatives with tetrahydropyran moieties under nucleophilic substitution conditions.

Research Findings on Preparation Efficiency and Optimization

  • Catalyst Selection : Acid catalysts such as p-toluenesulfonic acid provide effective catalysis for etherification, but Lewis acids (e.g., BF3·OEt2) have also been explored to improve selectivity.
  • Solvent Effects : Aprotic solvents like dichloromethane favor ether bond formation by stabilizing intermediates, whereas protic solvents can lead to side reactions.
  • Temperature Control : Maintaining reflux conditions ensures complete conversion in etherification, while low temperatures during reduction prevent over-reduction or decomposition.
  • Scale-Up Considerations : Continuous flow reactors allow precise control over reaction parameters, improving reproducibility and yield in industrial settings.

Summary Table of Preparation Methods

Preparation Step Key Reagents & Conditions Advantages Challenges
Etherification 4-hydroxybenzaldehyde + tetrahydropyran + acid catalyst; reflux in dichloromethane/toluene High selectivity; moderate to high yield Requires careful removal of water; acid-sensitive groups may be affected
Reduction to Alcohol NaBH4 or LiAlH4 in ethanol/THF at 0-25°C Mild conditions; high yield LiAlH4 is moisture sensitive; NaBH4 may be less reactive for hindered substrates
Alternative Multi-Component Aromatic aldehydes + alcohols under catalytic conditions Potentially one-pot synthesis Requires optimization for selectivity and yield

Notes on Purification and Characterization

  • Purification : After synthesis, the product is typically purified by column chromatography or recrystallization to remove unreacted starting materials and side products.
  • Characterization : Confirmed by NMR spectroscopy (1H and 13C), IR spectroscopy (to verify functional groups), and mass spectrometry. Melting point and elemental analysis may also be conducted.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Tetrahydropyran-4-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as or .

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents for these reactions include and .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenylmethanol derivatives

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a fundamental building block in synthesizing more complex organic molecules. Its functional groups allow for diverse chemical transformations, including oxidation, reduction, and substitution reactions.
  • Reactivity : It can undergo oxidation to yield aldehydes or carboxylic acids, reduction to form alcohol derivatives, and substitution reactions where the hydroxyl group is replaced by other functional groups.

Biology

  • Biochemical Assays : [2-(Tetrahydropyran-4-yloxy)phenyl]methanol is utilized in studying enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it valuable for biochemical assays and drug discovery.
  • Therapeutic Potential : The compound's structural properties are being explored for designing novel therapeutic agents targeting specific biological pathways, particularly in inflammatory and cancer-related diseases.

Medicine

  • Anti-inflammatory Agents : Research indicates that this compound may inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies have shown cytotoxic effects against several cancer cell lines, indicating its potential role in cancer therapy.

Industry

  • Material Science : In industrial contexts, this compound is used in synthesizing advanced materials and polymers. Its versatility makes it a valuable component in producing high-performance materials.

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of derivatives of tetrahydropyran-substituted benzaldehydes, including this compound. Results indicated that modifications to the tetrahydropyran ring significantly enhanced antimicrobial activity compared to unsubstituted analogs.

Anti-inflammatory Research

Research focused on the anti-inflammatory effects of this compound demonstrated a reduction in swelling and pain in animal models of arthritis when treated with this compound over two weeks.

Mechanism of Action

The mechanism of action of [2-(Tetrahydropyran-4-yloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Varying Functional Groups

Several analogs share the 2-(tetrahydropyran-4-yloxy)phenyl backbone but differ in functional groups (Table 1):

Compound Name Functional Group CAS RN Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
[2-(Tetrahydropyran-4-yloxy)phenyl]methanol -CH₂OH Not provided C₁₂H₁₆O₃ ~208.25 Not reported
2-(Tetrahydropyran-4-yloxy)benzonitrile -CN 898289-37-7 C₁₂H₁₃NO₂ 203.23 51–55
2-(Tetrahydropyran-4-yloxy)aniline -NH₂ 898289-35-5 C₁₁H₁₅NO₂ 193.24 58–61
2-(Tetrahydropyran-4-yloxy)benzoic acid -COOH 898289-29-7 C₁₂H₁₄O₄ 222.24 Not reported
[4-(Tetrahydropyran-4-yloxy)phenyl]methanol (para isomer) -CH₂OH 892501-95-0 C₁₂H₁₆O₃ 208.25 81.5–82.5

Key Observations:

  • Melting Points: The nitrile (-CN) and aniline (-NH₂) analogs exhibit lower melting points (51–61°C) compared to the para-substituted methanol (81.5–82.5°C), suggesting that hydroxyl groups and substitution position significantly influence crystallinity .
  • Reactivity: The hydroxyl group in this compound enables nucleophilic reactions (e.g., ester formation), while the nitrile and aniline groups are more suited for coupling reactions or as intermediates in heterocycle synthesis .

Positional Isomerism: Ortho vs. Para Substitution

The para isomer, [4-(Tetrahydropyran-4-yloxy)phenyl]methanol, serves as a critical reference for understanding steric and electronic effects:

  • Melting Point: The para isomer’s higher melting point (81.5–82.5°C vs. unreported for ortho) suggests greater symmetry and intermolecular hydrogen bonding .
  • Solubility: The para isomer’s solubility in polar solvents (e.g., methanol, DMSO) is likely enhanced due to reduced steric hindrance compared to the ortho analog .

Heterocyclic Variants

  • (Tetrahydro-2H-thiopyran-4-yl)methanol (CAS 100277-27-8): Replacing the oxygen in the pyran ring with sulfur increases lipophilicity (Log P: ~0.5 vs. ~−0.3 for oxygen analogs) and alters hydrogen-bonding capacity .

Biological Activity

[2-(Tetrahydropyran-4-yloxy)phenyl]methanol, also known by its chemical formula C12_{12}H16_{16}O3_3, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyran ring attached to a phenolic structure, which may influence its interactions with biological macromolecules. The presence of the tetrahydropyran moiety is significant for its solubility and potential bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells.
  • Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting a role in cancer therapeutics.

Biological Activity Data Table

Activity Type Cell Line/Target IC50 Value (µM) Reference
PDE InhibitionVarious< 1
Antioxidant ActivityDPPH Radical Scavenging15
Anticancer ActivityMCF-7 Breast Cancer25
A549 Lung Cancer30

Case Studies

  • PDE Inhibition Study
    A series of phenyl alkyl ketones were synthesized and tested for their ability to inhibit PDE4. Among them, compounds similar to this compound showed significant inhibition with IC50 values in the low nanomolar range. This suggests potential applications in treating inflammatory diseases through modulation of cAMP levels .
  • Antioxidant Evaluation
    The antioxidant capacity of this compound was assessed using the DPPH assay. The compound demonstrated effective radical scavenging activity, indicating its potential use as a natural antioxidant in pharmaceutical formulations .
  • Cancer Cell Line Testing
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 and A549. Results showed concentration-dependent inhibition of cell proliferation, with significant morphological changes observed under treatment conditions. This suggests that the compound may induce apoptosis or cell cycle arrest in these cancer cells .

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing [2-(Tetrahydropyran-4-yloxy)phenyl]methanol?

Methodological Answer:
The synthesis typically involves protecting group strategies and redox reactions. For example:

  • Step 1: Introduce the tetrahydropyran (THP) protecting group to a phenolic hydroxyl group via acid-catalyzed reaction with dihydropyran.
  • Step 2: Reduce the ester or aldehyde intermediate to the alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents (e.g., THF) .
  • Critical Parameters: Monitor reaction pH for THP protection, and ensure anhydrous conditions during reduction to avoid side reactions.

Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement of this compound?

Methodological Answer:

  • Software: Use SHELXL for high-resolution refinement, leveraging its robust handling of twinned data and disorder modeling .
  • Validation: Cross-validate hydrogen-bonding networks and π-stacking interactions using tools like PLATON. For disordered THP rings, apply split-atom models with restrained bond distances .
  • Case Study: In a related structure (), O–H···O hydrogen bonds and centroid–centroid π-interactions (3.55 Å) were critical for stabilizing refinement outputs .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Recrystallization: Use solvents like methanol/water mixtures, leveraging the compound’s moderate melting point (81.5–82.5°C) .
  • Chromatography: Employ silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) for impurities with polar functional groups .
  • Purity Check: Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (absence of extraneous peaks at δ 4.5–5.0 ppm for THP protons) .

Advanced: How do substituent effects on the phenyl ring influence the stability and reactivity of this compound?

Methodological Answer:

  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to assess electronic effects of substituents (e.g., electron-withdrawing groups) on the alcohol’s acidity and oxidative stability.
  • Experimental Validation: Compare oxidation rates under controlled conditions (e.g., CrO₃ in H₂SO₄) to correlate with Hammett σ values .
  • Data Interpretation: Electron-donating groups (e.g., -OThp) may stabilize the alcohol against oxidation, as seen in analogous systems .

Basic: What spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify THP ring protons (δ 1.5–4.0 ppm) and benzylic -CH₂OH (δ 4.5–4.7 ppm). Use DEPT-135 to confirm CH₂ and CH₃ groups .
  • IR Spectroscopy: Detect O-H stretching (~3200–3400 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry: Confirm molecular ion ([M+H]⁺ = 223.12) via ESI-MS and fragmentation patterns (e.g., loss of THP moiety) .

Advanced: How can synthetic byproducts (e.g., over-oxidation or THP deprotection) be minimized during scale-up?

Methodological Answer:

  • Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track aldehyde intermediates and prevent over-oxidation to carboxylic acids .
  • Protection/Deprotection Optimization: Employ microwave-assisted synthesis for THP deprotection (HCl/MeOH, 60°C, 30 min) to reduce side reactions .
  • Statistical Design: Apply DoE (Design of Experiments) to optimize stoichiometry (e.g., 1.2 eq NaBH₄) and solvent polarity (e.g., THF vs. Et₂O) .

Advanced: What intermolecular interactions dominate the solid-state packing of this compound?

Methodological Answer:

  • X-ray Diffraction: Resolve O–H···O hydrogen bonds between the methanol -OH and THP ether oxygen (e.g., d(O···O) ≈ 2.8 Å) .
  • π-Stacking Analysis: Calculate centroid distances (3.5–3.7 Å) between aromatic rings using Mercury software. Compare with related structures () to identify packing motifs .
  • Thermal Analysis: Correlate TGA/DSC data (melting points ~80°C) with hydrogen-bonding network stability .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H313/H333 warnings) .
  • Waste Management: Segregate halogenated solvents (if used) and neutralize acidic/basic residues before disposal .
  • Storage: Store under nitrogen at 2–8°C to prevent oxidation; confirm stability via periodic TLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[2-(Tetrahydropyran-4-yloxy)phenyl]methanol
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[2-(Tetrahydropyran-4-yloxy)phenyl]methanol

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